molecular formula C10H12O3 B579703 I+/--Thujaplicinol CAS No. 16643-33-7

I+/--Thujaplicinol

Cat. No.: B579703
CAS No.: 16643-33-7
M. Wt: 180.203
InChI Key: DTNGDTFARJMFLC-UHFFFAOYSA-N
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Description

β-Thujaplicinol (2,7-dihydroxy-4-(1-methylethyl)-2,4,6-cycloheptatrien-one) is a naturally occurring α-hydroxytropolone (αHT) isolated from Thuja plicata (western red cedar). It belongs to the troponoid family, characterized by a seven-membered aromatic ring with three oxygen atoms, enabling potent metal chelation at physiological pH . β-Thujaplicinol exhibits broad bioactivity, including antiviral, antifungal, and anticancer effects. Its most notable activity is against HIV-1 reverse transcriptase (RT), where it selectively inhibits the RNase H domain via competitive binding under pre-steady-state conditions, with an IC50 of 0.2 μM . The compound requires divalent metal ions (e.g., Mg<sup>2+</sup>) for binding, forming a ternary complex with the enzyme and metal ions .

Properties

CAS No.

16643-33-7

Molecular Formula

C10H12O3

Molecular Weight

180.203

IUPAC Name

2,3-dihydroxy-4-propan-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C10H12O3/c1-6(2)7-4-3-5-8(11)10(13)9(7)12/h3-6H,1-2H3,(H2,11,12,13)

InChI Key

DTNGDTFARJMFLC-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=CC(=O)C(=C1O)O

Origin of Product

United States

Preparation Methods

Botanical Origins

β-Thujaplicinol is a secondary metabolite isolated from coniferous trees of the Cupressaceae family, notably Thuja plicata (western red cedar), Thuja occidentalis (northern white cedar), and Chamaecyparis obtusa (Japanese cypress). These species produce β-thujaplicinol as part of their natural defense mechanisms against microbial pathogens. The compound is typically concentrated in heartwood extracts, where it coexists with structurally related tropolones such as α- and γ-thujaplicins.

Extraction and Purification

The isolation of β-thujaplicinol involves solvent extraction followed by chromatographic purification:

  • Milling and Solvent Extraction : Dried heartwood is ground into fine particles and subjected to sequential extraction using polar solvents (e.g., methanol or ethanol) to solubilize tropolone derivatives.

  • Liquid-Liquid Partitioning : Crude extracts are partitioned between ethyl acetate and water to remove hydrophilic impurities.

  • Column Chromatography : Silica gel or Sephadex LH-20 columns are employed for further purification. Elution with hexane-ethyl acetate gradients isolates β-thujaplicinol based on polarity differences.

Yields from natural extraction are inherently low due to the compound's limited abundance in plant tissues. For instance, a 10 kg sample of Thuja plicata heartwood typically yields <500 mg of purified β-thujaplicinol, necessitating large-scale processing for research applications.

Structural and Crystallographic Characterization

Metal Chelation at the RNase H Active Site

X-ray crystallography reveals that β-thujaplicinol inhibits HIV-1 reverse transcriptase (RT) by chelating two divalent metal ions (Mn²⁺ or Mg²⁺) at the RNase H active site. Structures resolved at 2.04–2.80 Å demonstrate that the tropolone ring's hydroxyl and ketone groups coordinate the metal ions, displacing the catalytic water molecule required for hydrolytic cleavage of RNA:DNA hybrids. This binding mode is conserved across HIV-1 RT and isolated RNase H domains, as shown in Figure 1.

Table 1: Equilibrium Binding Constants of β-Thujaplicinol to HIV-1 RT

Binding ConditionK<sub>D</sub> (Fluor)K<sub>D</sub> (SPR)K<sub>i</sub><sup>app</sup>
Enzyme + MgCl₂0.734 μM6 μM
Enzyme + MgCl₂ + ds RNA0.185 μM
Enzyme + MgCl₂ + RNA:DNA0.14 μM

Data adapted from fluorescence quenching (Fluor) and surface plasmon resonance (SPR) assays highlight the necessity of RNA:DNA substrate binding for optimal inhibitor affinity.

Selectivity Against Human and Bacterial RNases H

β-Thujaplicinol exhibits remarkable selectivity for HIV-1 RNase H over human and Escherichia coli homologs. Enzymatic assays report IC<sub>50</sub> values of 0.2 μM for HIV-1 RNase H versus 5.7 μM (human) and 50 μM (E. coli), a 28- to 250-fold selectivity window. This specificity arises from structural differences in the metal-binding pockets, as superimposition with human RNase H1 (PDB: 2QKK) shows divergent residue orientations near the active site.

Biochemical Validation of Inhibition Mechanisms

Slow-Binding Kinetics and Non-Competitive Inhibition

Kinetic analyses reveal that β-thujaplicinol is a slow-binding inhibitor with non-competitive kinetics. Pre-steady-state experiments demonstrate that pre-formed Enzyme·Substrate (E·S) complexes are resistant to inhibition, suggesting that the compound preferentially binds the free enzyme or a transient conformational state. Time-dependent inhibition curves fit a two-step mechanism:

E+Ik1k1EIk2EIE + I \underset{k{-1}}{\overset{k1}{\rightleftharpoons}} E·I \overset{k_2}{\rightarrow} E·I^*

where E·I represents an initial encounter complex and E·I^ a stabilized inhibitory complex. Rate constants derived from these studies (k<sub>2</sub> = 0.05 s⁻¹, K<sub>i</sub><sup>app</sup> = 0.14 μM) align with crystallographic evidence of slow conformational adjustments upon inhibitor binding.

Synergy with Polymerase Inhibitors

β-Thujaplicinol acts synergistically with non-nucleoside RT inhibitors (NNRTIs) like calanolide A, reducing HIV-1 replication in cell culture models. Combination indices (CI) of <0.7 indicate strong synergy, likely due to simultaneous targeting of RNase H and polymerase domains. This dual inhibition circumvents resistance mutations localized to either active site, underscoring β-thujaplicinol's therapeutic potential.

Challenges in Synthetic Production

Limitations of Natural Extraction

Despite its efficacy, reliance on natural extraction poses scalability challenges. Low yields, environmental sustainability concerns, and batch-to-batch variability necessitate synthetic routes. However, the complex tropolone scaffold—featuring a bicyclic structure with multiple oxygenated substituents—has hindered large-scale synthesis.

Progress in Analog Synthesis

Recent efforts to synthesize β-thujaplicinol analogs focus on modular strategies, such as Suzuki coupling and reductive benzylation, to install the C6 benzyl group critical for RNase H inhibition. For example, compound 20at derivatives (Figure 2) were synthesized via a six-step sequence involving:

  • Tosylhydrazone formation from aldehyde precursors.

  • Reductive coupling with boronic acids.

  • Diels-Alder cyclization to construct the tropolone core.

While these methods achieve moderate yields (35–55%), they remain unsuitable for β-thujaplicinol due to regioselectivity challenges during cyclization.

Comparison with Similar Compounds

Comparison with Similar Compounds

Manicol

  • Structure : A hydroxylated tropolone with a methyl and isopropenyl substituent (1,2,3,4-tetrahydro-5,7-dihydroxy-9-methyl-2-(1-methylethenyl)-6H-benzocyclohepten-6-one) .
  • Activity: HIV-1 RNase H inhibition: IC50 = 1.5 μM (7.5-fold less potent than β-thujaplicinol). E. coli RNase H inhibition: IC50 = 40 μM .
  • Key Difference : Reduced potency attributed to structural differences in the bicyclic ring system and substituent positions.

β-Thujaplicin

  • Structure: Lacks the 7-hydroxy group of β-thujaplicinol, retaining only the 2-hydroxy moiety .
  • Activity : Completely inactive against HIV-1 RNase H, underscoring the necessity of the 2,7-dihydroxy motif for metal chelation and enzyme inhibition .

Illimaquinone

  • Source: A marine sponge (Smenospongia)-derived quinone.
  • Activity :
    • HIV-1 RNase H inhibition: IC50 = 15 μM.
    • Low activity against RT-associated DNA polymerase (RDDP) .
  • Key Difference: Non-troponoid structure with a distinct quinone scaffold, resulting in weaker RNase H inhibition.

Napthirydinone (Merck Compound)

  • Structure: Synthetic naphthyridinone derivative optimized for RNase H inhibition.
  • Activity: Maintains consistent IC50 values at high substrate concentrations, indicating non-competitive binding. β-Thujaplicinol, in contrast, loses efficacy at elevated substrate levels due to competitive inhibition .
  • Key Difference : Optimized synthetic design enhances potency and overcomes substrate competition limitations.

Foscarnet (PFA)

  • Mechanism : Binds to RT’s pre-translocated state, preventing nucleotide incorporation.
  • Comparison: Both β-thujaplicinol and PFA exhibit competitive inhibition under pre-steady-state conditions. Unlike β-thujaplicinol, PFA stabilizes the post-translocated complex, leading to non-competitive inhibition at steady state .

Structural and Mechanistic Insights

Compound Target Enzyme IC50 (μM) Inhibition Mode Metal Dependence Key Structural Features
β-Thujaplicinol HIV-1 RNase H 0.2 Competitive (pre-steady) Mg<sup>2+</sup> 2,7-Dihydroxy, isopropyl substituent
Manicol HIV-1 RNase H 1.5 Not reported Not reported Bicyclic ring, methyl/isopropenyl
Napthirydinone HIV-1 RNase H 0.02–0.1* Non-competitive No Synthetic naphthyridinone core
Illimaquinone HIV-1 RNase H 15 Not reported No Quinone scaffold
Synthetic αHTs HSV-1 terminase 0.14–49 Competitive Yes Variable 3/4-position substituents

*Literature-derived approximate values for napthirydinone .

Critical Analysis of Key Differences

Structural Requirements: The 2,7-dihydroxy configuration is essential for β-thujaplicinol’s activity; removal of the 7-OH group (β-thujaplicin) abolishes inhibition .

Q & A

Q. What novel techniques could elucidate β-thujaplicinol’s dynamic binding to HIV-RT in real time?

  • Answer : Time-resolved cryo-EM and single-molecule FRET can capture conformational changes during inhibitor binding. Stopped-flow fluorescence with labeled RT variants (e.g., Trp-rich domains) provides sub-millisecond resolution of association/dissociation kinetics .

Q. How can computational modeling improve the prediction of β-thujaplicinol resistance mutations?

  • Answer : Molecular docking (e.g., AutoDock Vina) screens RT mutants for altered binding energies. Machine learning (e.g., random forests) trained on structural/kinetic data identifies mutation hotspots (e.g., Q475, Y501) that confer resistance through steric hindrance or altered Mg²⁺ coordination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
I+/--Thujaplicinol
Reactant of Route 2
I+/--Thujaplicinol

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